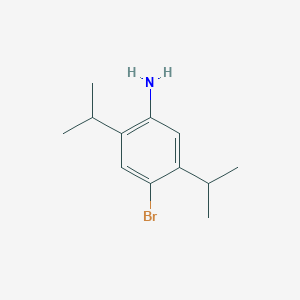

4-Bromo-2,5-diisopropylaniline

Description

Significance of Aniline (B41778) Derivatives in Organic Synthesis and Catalysis

Substituted anilines are crucial intermediates in the construction of complex organic molecules and materials. nih.gov Their utility stems from the reactivity of both the amino group and the aromatic ring, allowing for a multitude of chemical transformations. In organic synthesis, they serve as precursors for a wide array of heterocyclic compounds and are key components in coupling reactions. bohrium.com The development of efficient methods to synthesize multi-substituted anilines from readily available starting materials remains a significant goal in chemistry. nih.gov

Furthermore, aniline derivatives are central to the field of catalysis. They are frequently employed as ligands for transition metals, forming catalysts that drive a variety of important reactions. bath.ac.uk The electronic and steric properties of the aniline ligand can be finely tuned by changing the substituents on the ring, which in turn influences the activity, selectivity, and stability of the resulting catalyst. This tunability is critical for developing new catalytic systems for processes like C-H functionalization, which allows for the direct modification of otherwise unreactive carbon-hydrogen bonds. bath.ac.uk

Steric and Electronic Effects of Alkyl and Halogen Substitution on Aniline Reactivity

The reactivity of an aniline derivative is profoundly influenced by the nature and position of its substituents. These effects can be broadly categorized as electronic and steric.

Electronic Effects: Substituents alter the electron density of the aniline ring and the nitrogen atom. Electron-donating groups (EDGs), such as alkyl groups (e.g., isopropyl), increase the electron density on the ring and the basicity of the amino group. chemistrysteps.com This enhanced nucleophilicity makes the ring more susceptible to electrophilic aromatic substitution, typically directing incoming electrophiles to the ortho and para positions. chemistrysteps.com Conversely, electron-withdrawing groups (EWGs), like halogens (e.g., bromine), decrease the electron density of the ring through their inductive effect, making the aniline less basic and the ring less reactive towards electrophiles. chemistrysteps.comjournaleras.com

Steric Effects: The size of the substituents, particularly those at the ortho positions (positions 2 and 6) relative to the amino group, can physically hinder the approach of reagents. worktribe.com Large alkyl groups, such as the isopropyl groups in 4-Bromo-2,5-diisopropylaniline, create significant steric bulk around the amino group and the adjacent ring positions. This steric hindrance can influence reaction rates and regioselectivity, sometimes favoring reactions at less crowded positions or preventing certain transformations altogether. worktribe.com

In this compound, these effects are combined:

The two isopropyl groups at positions 2 and 5 act as bulky electron-donating groups.

The bromo group at position 4 is an electron-withdrawing group (by induction) and a deactivator, but it also directs incoming electrophiles to positions ortho and para to itself.

The interplay between the strong steric hindrance from the two isopropyl groups and the electronic influence of both the alkyl and bromo substituents defines the unique reactivity profile of this molecule.

Overview of Research Trajectories for Bromo-Diisopropylaniline Core Structures

Research involving the bromo-diisopropylaniline scaffold, particularly this compound and its isomers like 4-Bromo-2,6-diisopropylaniline (B155183), is primarily focused on its use as a precursor for creating sterically demanding ligands for coordination chemistry and catalysis. chemicalbook.comresearchgate.net The bulky diisopropylphenyl group is highly effective at stabilizing reactive metal centers and influencing the catalytic environment.

A major application is in the synthesis of N-heterocyclic carbene (NHC) ligands. researchgate.netnih.govbeilstein-journals.org NHCs are a class of carbon-based ligands that bind strongly to metal centers, producing robust and highly active catalysts. The synthesis often starts with a substituted aniline, such as 2,6-diisopropylaniline (B50358) or its bromo-substituted analogues. beilstein-journals.org For instance, 4-Bromo-2,6-diisopropylaniline has been used to create specific ligands for novel catalysts. researchgate.net These ligands are then used to prepare metal complexes (e.g., with Ruthenium, Copper, or Iron) for applications in areas like olefin metathesis, a powerful reaction for forming carbon-carbon double bonds. researchgate.netnih.govokstate.edu The presence of the bromo substituent provides a reactive handle for further functionalization of the ligand or the final complex, allowing for the creation of even more complex molecular architectures.

Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 20395-53-9 |

| Molecular Formula | C₁₂H₁₈BrN |

| Molecular Weight | 256.18 g/mol nih.gov |

| IUPAC Name | 4-bromo-2,5-di(propan-2-yl)aniline |

Structure

3D Structure

Properties

Molecular Formula |

C12H18BrN |

|---|---|

Molecular Weight |

256.18 g/mol |

IUPAC Name |

4-bromo-2,5-di(propan-2-yl)aniline |

InChI |

InChI=1S/C12H18BrN/c1-7(2)9-6-12(14)10(8(3)4)5-11(9)13/h5-8H,14H2,1-4H3 |

InChI Key |

HWQYVIXACWYDIS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1Br)C(C)C)N |

Origin of Product |

United States |

Synthetic Methodologies for Bromo Diisopropylanilines

Amination Strategies for Brominated Aromatic Precursors

An alternative synthetic paradigm involves the formation of the C-N bond as a key step, starting from a pre-functionalized aromatic ring. This typically involves a brominated diisopropylbenzene precursor and an ammonia (B1221849) equivalent.

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds. wikipedia.org This method is particularly valuable for coupling aryl halides with amines, even when one or both partners are sterically hindered. acs.org

The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. wikipedia.org

To synthesize 4-Bromo-2,5-diisopropylaniline, this method could theoretically be applied by coupling a suitable ammonia equivalent with 1,4-dibromo-2,5-diisopropylbenzene. The development of specialized phosphine (B1218219) ligands has been crucial for enabling the coupling of challenging substrates, including highly congested anilines like 2,6-diisopropylaniline (B50358), with hindered aryl chlorides. thieme-connect.com This demonstrates the robustness of the Buchwald-Hartwig amination for constructing sterically encumbered aniline (B41778) structures. thieme-connect.comnih.gov

Table 2: Representative Buchwald-Hartwig Amination with a Hindered Aniline

| Amine Substrate | Aryl Halide Substrate | Catalyst / Ligand | Yield | Reference |

| 2,6-diisopropylaniline | 2-chloro-1,3,5-triisopropylbenzene | Pd(OAc)₂ / Carbazolyl-derived phosphine | 96% | thieme-connect.com |

This data illustrates the capability of the method with sterically demanding substrates similar to those required for the synthesis of the subject compound.

Nucleophilic aromatic substitution (SₙAr) provides another pathway for C-N bond formation. lumenlearning.com In this mechanism, a nucleophile attacks an electron-poor aromatic ring and displaces a leaving group. masterorganicchemistry.com For this reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group (e.g., a halogen). lumenlearning.comorganicchemistrytutor.com

The synthesis of this compound via SₙAr is challenging. A potential precursor like 1,4-dibromo-2,5-diisopropylbenzene is not suitable for SₙAr with an amine nucleophile because the isopropyl groups are electron-donating, deactivating the ring towards nucleophilic attack.

For an SₙAr reaction to be feasible, the precursor would require an activating group. For instance, if one were to start with 1,4-dibromo-2-nitro-5-isopropylbenzene, an amine nucleophile could potentially displace the bromine atom para to the activating nitro group. The rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex. lumenlearning.commasterorganicchemistry.com Interestingly, in SₙAr reactions, fluoride (B91410) is often the best halide leaving group, followed by chloride, bromide, and iodide (F > Cl > Br > I). masterorganicchemistry.comorganicchemistrytutor.com This is because the highly electronegative fluorine atom makes the attached carbon more electrophilic and thus more susceptible to nucleophilic attack. organicchemistrytutor.com

Buchwald-Hartwig Amination and Related Cross-Coupling Methods for Aniline Formation

Multi-Step Conversions from Simpler Building Blocks

The construction of complex molecules like this compound often necessitates a multi-step approach, starting from more readily available precursors. This allows for precise control over the placement of substituents on the aromatic ring.

Construction of the Diisopropylaniline Framework

The initial and crucial phase in the synthesis is the formation of the diisopropylaniline skeleton. A common and effective method for this is the Friedel-Crafts alkylation of aniline. This reaction typically involves treating aniline with an alkylating agent, such as propylene (B89431) or isopropyl alcohol, in the presence of a catalyst.

One documented approach involves the liquid-phase alkylation of aniline with propylene using an aniline aluminum catalyst. scribd.com This high-pressure process has been shown to achieve an aniline conversion rate of over 80%, with a selectivity for 2,6-diisopropylaniline exceeding 50% under optimized conditions. scribd.com Key parameters influencing the yield and selectivity include reaction temperature, time, and the molar ratio of reactants. scribd.com Studies have identified optimal conditions to be a reaction temperature of 280–290°C and an aniline to propylene molar ratio of 1:2. scribd.com

The choice of catalyst is pivotal in directing the alkylation to the desired positions on the aniline ring. Steric hindrance from the initial isopropyl group can influence the position of the second alkylation, often favoring the formation of 2,6- and 2,5-disubstituted isomers.

Introduction of the Bromine Atom at Specific Positions

Once the diisopropylaniline framework is established, the next step is the regioselective introduction of a bromine atom. The directing effects of the amino and isopropyl groups on the aromatic ring play a significant role in determining the position of bromination. The amino group is a strong activating group and an ortho-, para-director, while the bulky isopropyl groups can sterically hinder certain positions.

For the synthesis of 4-bromo-2,6-diisopropylaniline (B155183), a common precursor to related compounds, a straightforward method involves the direct bromination of 2,6-diisopropylaniline. sci-hub.segoogle.comprepchem.comgoogleapis.com A patented process describes the dropwise addition of bromine to a suspension of 2,6-diisopropylaniline hydrochloride in an inert organic solvent like 1,2-dichloroethane (B1671644) or cyclohexane. google.comgoogleapis.com This method has been reported to produce 4-bromo-2,6-diisopropylaniline hydrobromide in near-quantitative yields (97-99.9%). google.comprepchem.comgoogleapis.com The reaction can be carried out at temperatures ranging from 0°C to 70°C. google.comprepchem.comgoogleapis.com

Alternative brominating agents can also be employed to achieve high yields and selectivity. Reagents such as N-bromosuccinimide (NBS) and tetra-N-butylammonium tribromide are effective for the bromination of 2,6-diisopropylaniline, often providing the 4-bromo product in high yields (88-97%). ambeed.com The choice of solvent, such as N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), can also influence the reaction outcome. ambeed.com

The inherent electronic and steric properties of the diisopropylaniline starting material guide the bromine to the 4-position, which is para to the strongly activating amino group and less sterically hindered than the remaining ortho position.

Green Chemistry Principles in Bromo-Diisopropylaniline Synthesis

Modern synthetic chemistry increasingly emphasizes the adoption of green chemistry principles to minimize environmental impact and enhance process safety and efficiency. imist.maacs.org These principles are highly relevant to the synthesis of bromo-diisopropylanilines, addressing concerns associated with hazardous reagents, solvent waste, and energy consumption. imist.ma

Solvent-Free and Catalytic Approaches

A key tenet of green chemistry is the reduction or elimination of volatile and toxic organic solvents. acs.orgresearchgate.net Research has demonstrated the feasibility of performing bromination reactions under solvent-free conditions, often with the aid of solid-state grinding or microwave irradiation. ajrconline.orgnih.govresearchgate.net For instance, the bromination of anilines has been successfully carried out by grinding the substrate with a brominating salt like potassium bromide (KBr) or potassium bromate (B103136) (KBrO₃) in the presence of a phase-transfer catalyst such as cetyltrimethylammonium bromide (CTAB). ajrconline.org This solvent-free approach can lead to enhanced reaction rates and good yields. ajrconline.org

Catalytic methods offer another avenue for greener synthesis by replacing stoichiometric reagents with smaller, recyclable amounts of a catalyst. imist.ma This approach not only improves atom economy but also reduces waste. Copper-catalyzed oxidative bromination of anilines using sodium bromide (NaBr) as the bromine source and a co-oxidant represents a practical and efficient method. thieme-connect.com Similarly, palladium-catalyzed reactions have been developed for the C-H bromination of anilines, offering alternative selectivities. nih.govresearchgate.netrsc.org The use of ionic liquids as recyclable reaction media has also been explored for the copper-halide-mediated halogenation of unprotected anilines, providing high yields and regioselectivity under mild conditions. beilstein-journals.org

Table 1: Comparison of Catalytic Bromination Methods for Anilines

| Catalyst System | Bromine Source | Solvent/Conditions | Key Advantages |

| CuSO₄·5H₂O | NaBr / Na₂S₂O₈ | Not specified | Uses readily available and inexpensive reagents. thieme-connect.com |

| Pd(OAc)₂ / Ligand | N-bromophthalimide (NBP) | Acidic additives | Achieves meta-selectivity, overcoming ortho/para direction. nih.govrsc.org |

| ZnAl-BrO₃⁻-LDHs | KBr | Acetic acid/Water | No additional catalyst needed, proceeds at ambient temperature. ccspublishing.org.cn |

| CuBr₂ | Ionic Liquid | Room Temperature | High regioselectivity for para-bromination, mild conditions. beilstein-journals.org |

Atom Economy and Waste Reduction in Synthetic Pathways

Atom economy, a concept developed by Barry Trost, is a fundamental metric in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. acs.orgprimescholars.com Addition reactions, for example, are inherently 100% atom-economical. acs.org

In the context of synthesizing this compound, pathways that minimize the formation of byproducts are preferred. Traditional electrophilic aromatic substitution reactions, such as bromination, often generate stoichiometric amounts of waste (e.g., HBr). While effective, these methods have lower atom economy compared to catalytic C-H activation/bromination cycles where the catalytic species is regenerated.

Strategies to improve atom economy and reduce waste include:

In situ generation of reagents: Generating hazardous reagents like bromine in situ from safer precursors, such as reacting potassium bromide with an oxidant, can minimize handling and storage risks and reduce waste. nih.govorganic-chemistry.org

Catalytic cycles: As mentioned, catalytic processes inherently lead to less waste than stoichiometric ones. acs.org

By carefully selecting synthetic routes and reaction conditions that align with the principles of green chemistry, the production of this compound and related compounds can be made more sustainable and environmentally responsible.

Reactivity and Mechanistic Studies of Bromo Diisopropylaniline Core Structures

Functional Group Transformations Involving the Amino Group

The amino group of 4-bromo-2,5-diisopropylaniline is a key site for a variety of functional group transformations, allowing for the synthesis of a diverse range of derivatives.

N-alkylation and N-acylation reactions introduce alkyl and acyl groups, respectively, onto the nitrogen atom of the aniline (B41778). These reactions are fundamental in modifying the electronic and steric properties of the molecule.

N-Alkylation: The introduction of an N-propyl group onto a bromoaniline core can be achieved using propyl halides, such as 1-bromopropane, in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH). The reaction is typically conducted in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) under reflux conditions. The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side reactions like over-alkylation.

N-Acylation: Acylation of the amino group can be performed using acylating agents such as acyl chlorides or anhydrides. For instance, the reaction of an aniline derivative with an acyl chloride in the presence of a base like triethylamine (B128534) proceeds to form the corresponding amide. This transformation is often a key step in the synthesis of more complex molecules.

Table 1: Representative N-Alkylation and N-Acylation Conditions for Bromoaniline Derivatives

| Reaction Type | Reagents | Base | Solvent | Temperature | Typical Yield |

| N-Propylation | 1-Bromopropane | K₂CO₃ | DMF/THF | 60–80°C | Moderate to High |

| N-Propylation | Propyl chloride | K₂CO₃ | Acetone | Reflux | Good |

| N-Acylation | Acyl chloride | Triethylamine | Dichloromethane | Room Temp. | High |

The condensation reaction between the primary amino group of bromo-diisopropylanilines and carbonyl compounds, such as aldehydes and ketones, leads to the formation of imines, also known as Schiff bases. researchgate.net This reaction is typically catalyzed by a few drops of acid, like formic acid, and is often carried out in a solvent like methanol. rsc.org

A specific example is the synthesis of 1-(4-chlorophenyl)-N-(2,6-diisopropylphenyl)methanimine, which was synthesized and characterized using various spectroscopic techniques. eurjchem.com The formation of these C=N double bonds is a versatile method for creating ligands for metal complexes and other functional organic materials. researchgate.net The steric hindrance from the two isopropyl groups on the aniline ring can influence the rate and equilibrium of imine formation.

Table 2: Examples of Schiff Base Synthesis from Anilines

| Aniline Derivative | Carbonyl Compound | Catalyst | Solvent | Product |

| 2,6-Diisopropylaniline (B50358) | 4-Chlorobenzaldehyde | Formic Acid | Methanol | 1-(4-chlorophenyl)-N-(2,6-diisopropylphenyl)methanimine |

| 1-Naphthylamine | 4-Methoxybenzaldehyde | - | - | 1-(4-methoxyphenyl)-N-(naphthalen-1-yl)methanimine. eurjchem.com |

The amino group of this compound can be converted into ureas, thioureas, and carbamates, which are important functional groups in medicinal chemistry and materials science.

Ureas and Thioureas: The synthesis of thioureas can be achieved through a multi-step, one-pot reaction. For example, 2,6-diisopropylaniline can undergo bromination, followed by etherification and reaction with sodium thiocyanate (B1210189) in the presence of hydrochloric acid to form a phenylthiourea (B91264) derivative. google.com this compound also serves as an intermediate in the synthesis of 1-tert-Butyl-3-[4-phenoxy-2,5-di(propan-2-yl)phenyl]thiourea, an isomer of the insecticide Diafenthiuron. sriramchem.com

Carbamates: Carbamates can be synthesized from anilines through various methods. One approach involves the reaction with a chloroformate in the presence of a base. Another modern, metal-free method involves the in-situ generation of an isocyanate from the arylamine and carbon dioxide, which is then trapped with an alcohol to form the carbamate. organic-chemistry.org Continuous-flow synthesis methods have also been developed for the preparation of carbamates from amines and CO₂, offering an efficient and environmentally friendly alternative. nih.gov

Table 3: Synthesis of Urea, Thiourea, and Carbamate Derivatives

| Product Type | Starting Material | Key Reagents | Key Feature |

| Phenylthiourea | 2,6-Diisopropylaniline | Bromine, Phenol, Sodium Thiocyanate | One-pot, three-step synthesis. google.com |

| Thiourea Isomer | This compound | - | Intermediate for an insecticide isomer. sriramchem.com |

| Carbamate | Arylamine | CO₂, DBU, Alkyl Halide | Metal-free, in-situ isocyanate formation. organic-chemistry.org |

Formation of Imines and Schiff Bases from Bromo-Diisopropylanilines

Palladium-Catalyzed Cross-Coupling Reactions of Aryl Bromides

The bromine atom on the this compound ring is a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an aryl halide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org This reaction is widely used to synthesize biaryls and other conjugated systems. libretexts.org

While specific examples detailing the Suzuki-Miyaura coupling of this compound are not prevalent in the provided search results, the general methodology is well-established for a wide range of aryl bromides. libretexts.orgresearchgate.netnih.gov The reaction typically employs a palladium(0) catalyst, which can be generated in situ from a palladium(II) precursor, and a base such as potassium carbonate or potassium phosphate. rsc.orgnih.gov Ligandless palladium catalysts or those with bulky phosphine (B1218219) ligands are often effective. researchgate.net

Table 4: General Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Catalyst System | Base | Solvent System | Temperature | Typical Yield |

| Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 80°C | 75-90%. |

| PdCl₂ / Pd(OAc)₂ | - | Water | Mild | Good to Excellent. researchgate.net |

| XPhos Precatalyst | K₃PO₄ | THF/H₂O | 40°C | High. nih.gov |

The Sonogashira coupling reaction is a method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. libretexts.orgresearchgate.net This reaction is instrumental in the synthesis of substituted alkynes.

The reactivity of aryl halides in Sonogashira coupling generally follows the order I > Br > Cl. libretexts.org Therefore, this compound would be a suitable substrate for this transformation. The standard conditions involve a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) salt such as CuI, and an amine base like triethylamine, which also serves as the solvent. unam.mx Copper-free Sonogashira protocols have also been developed. libretexts.orgresearchgate.net The steric hindrance from the isopropyl groups on the aniline may influence the reaction kinetics but is not expected to prevent the coupling.

Table 5: Typical Reagents for Sonogashira Coupling

| Component | Examples | Role |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂. unam.mx | Main catalyst for the cross-coupling cycle. |

| Copper(I) Co-catalyst | CuI. unam.mx | Facilitates the formation of the key copper acetylide intermediate. |

| Base | Triethylamine, Diisopropylethylamine | Neutralizes the HX by-product and can act as a solvent. |

| Alkyne | Phenylacetylene, Trimethylsilylacetylene. unam.mx | The source of the alkynyl group. |

Buchwald-Hartwig Amination for C-N Bond Formation with Different Nucleophiles

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides. wikipedia.org This reaction is particularly valuable for creating aryl amines from electron-rich or sterically hindered substrates like 4-bromo-diisopropylaniline, which are poor candidates for classical nucleophilic aromatic substitution. wikipedia.org The catalytic cycle generally involves oxidative addition of the aryl bromide to a Pd(0) complex, association of the amine nucleophile, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired C-N coupled product and regenerate the Pd(0) catalyst. researchgate.net

The choice of phosphine ligand is critical for success, especially with challenging substrates. researchgate.net Sterically demanding, electron-rich ligands are required to facilitate the key steps of the catalytic cycle. nsf.gov While direct examples of this compound as the substrate are not prevalent in literature, numerous studies on the closely related 2,6-diisopropylaniline scaffold demonstrate the principles of these couplings. For instance, 2,6-diisopropylaniline itself is an effective, albeit sterically demanding, nucleophile in couplings with various aryl halides. nsf.govnih.gov This establishes the capability of the diisopropylanilino moiety to participate in the Buchwald-Hartwig reaction.

Research has shown that catalyst systems can be tailored for challenging couplings involving hindered partners. Copper-catalyzed C-N coupling reactions have also emerged as a viable alternative, with specific ligands developed to facilitate the reaction between sterically demanding anilines and aryl iodides. nih.gov The versatility of these catalyst systems is highlighted by their successful application with highly hindered amines like 2,6-diisopropylaniline. nih.gov

The following table summarizes representative conditions for metal-catalyzed C-N bond formation involving sterically hindered anilines, illustrating the types of catalysts, ligands, and conditions that would be applicable to the this compound core.

| Aryl Halide | Amine Nucleophile | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1-Bromo-2,4,6-triisopropylbenzene | 2,6-Diisopropylaniline | [(Np3P)Pd(2,6-Me2C6H3)Br]2 | NaOt-Bu | - | 60 | ~90 (after 30 min) | nsf.gov |

| 1-Bromo-4-fluorobenzene | 2,6-Diisopropylaniline | [(Np3P)Pd(2,6-Me2C6H3)Br]2 | NaOt-Bu | - | 40 | 93 | nsf.gov |

| 2-Iodotoluene | 2,6-Diisopropylaniline | CuI / Pyrrole-ol Ligand | K3PO4 | Toluene | 120 | 72 | nih.gov |

| 4-Chloroanisole | 2,6-Diisopropylaniline | [Pd(cinnamyl)Cl]2 / Q-Phos | NaOt-Bu | Dioxane | RT | 97 (after 6h) | sci-hub.se |

Electrophilic and Nucleophilic Aromatic Substitution Pathways

The reactivity of the this compound core in substitution reactions is dictated by the powerful electron-donating and directing effects of the amino group, modulated by the steric hindrance of the isopropyl groups and the electronic effect of the bromine atom.

Electrophilic Aromatic Substitution

Aniline and its derivatives are highly activated towards electrophilic aromatic substitution (EAS), with the amino group being a strong ortho, para-director. wikipedia.org In the case of a diisopropylaniline, the bulky isopropyl groups provide significant steric hindrance at the ortho positions. For 2,6-diisopropylaniline, this steric bulk effectively blocks both ortho positions, leaving the para position as the primary site for electrophilic attack. The synthesis of 4-bromo-2,6-diisopropylaniline (B155183) from 2,6-diisopropylaniline is a classic example of this regioselectivity. google.com

For the this compound target molecule, the para position is already occupied by bromine. The remaining open positions for electrophilic attack are C3 and C6. The C6 position is ortho to the activating amino group but is sterically shielded by the adjacent C5-isopropyl group. The C3 position is meta to the amino group, which is electronically disfavored. Therefore, further electrophilic substitution on this compound would be challenging and likely require harsh conditions.

The bromination of the parent 2,6-diisopropylaniline has been studied in detail, providing insight into the EAS reactivity of this core structure.

| Substrate | Brominating Agent | Solvent | Temp (°C) | Yield of 4-Bromo Product (%) | Reference |

|---|---|---|---|---|---|

| 2,6-Diisopropylaniline | HBr (48% aq) / DMSO | Toluene | 90 → 110 | ~98 | google.com |

| 2,6-Diisopropylaniline | HBr (48% aq) / DMSO | Xylenes | 70 → Azeotropic removal of H2O | 90 | google.com |

| 2,6-Diisopropylaniline HCl | Br2 | 1,2-Dichloroethane (B1671644) | 0 | 97 | |

| 2,6-Diisopropylaniline HCl | Br2 | Cyclohexane | 70 | 99.9 |

Nucleophilic Aromatic Substitution

Classical nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an aromatic ring, followed by the departure of a leaving group. This mechanism requires the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.comlibretexts.org

The this compound core is electron-rich due to the activating amino and alkyl groups, making it highly deactivated for traditional SNAr pathways. The displacement of the bromide by a nucleophile via this mechanism is therefore not a viable pathway under standard conditions. As discussed in section 3.2.3, the effective method for achieving nucleophilic substitution on this ring system is through transition-metal catalysis, such as the Buchwald-Hartwig amination, which operates via a completely different mechanism involving organometallic intermediates rather than a Meisenheimer complex.

Radical Reactions and Single Electron Transfer Processes

The bromine atom on the aromatic core allows for reactivity through radical pathways, often initiated by a single electron transfer (SET) event. Aryl bromides can undergo reductive dehalogenation under radical conditions, where the C-Br bond is cleaved to form an aryl radical. d-nb.infoacs.org

A common mechanism involves the transfer of an electron from a donor (e.g., a metal, an electrode, or a photocatalyst) to the aryl bromide, forming a radical anion. This intermediate rapidly fragments, eliminating a bromide ion to generate a highly reactive aryl radical. This aryl radical can then be trapped, typically by a hydrogen atom donor, to yield the debrominated arene. d-nb.infoacs.org Various systems have been developed to achieve this transformation under mild conditions. organic-chemistry.orgsci-hub.se

| Reaction Type | Reagents/Conditions | Key Features | Reference |

|---|---|---|---|

| Radical Hydrodehalogenation | NaH / 1,4-Dioxane, 1,10-Phenanthroline (initiator) | Thermal process using inexpensive, common reagents; proceeds via electron catalysis. | d-nb.info |

| Photoredox Hydrodebromination | [Ir(ppy)2(dtbbpy)]PF6 (photocatalyst), Amine, TTMSS (H-donor) | Visible-light mediated, mild conditions, tolerant of various functional groups. | acs.org |

| Transition-Metal-Free Dehalogenation | Visible Light, Base (e.g., K2CO3), DMF | Simple, light-induced radical-mediated hydrogenation without a metal catalyst. | sci-hub.se |

| Cobalt-Catalyzed Hydrodehalogenation | Co(I)-PNNP complex, H2 (1 atm) | Mild conditions using H2 as the H-atom source; proceeds via a radical mechanism. | acs.org |

Furthermore, aniline derivatives themselves can participate in SET processes, typically acting as electron donors. nih.gov The interaction of an N,N-dialkylaniline with a Lewis acid like B(C₆F₅)₃ can lead to an electron donor-acceptor (EDA) complex, which upon visible-light irradiation or even under dark conditions, can undergo SET to generate an aniline radical cation. nih.gov While this compound is a primary amine, its electron-rich aromatic system makes it a potential electron donor in the presence of strong acceptors, opening up oxidative radical pathways. Conversely, the bromo-aromatic portion can act as an electron acceptor to initiate reductive radical pathways. nih.gov The competition between these pathways would depend on the specific reagents and reaction conditions employed.

Applications of Bromo Diisopropylanilines in Catalysis and Advanced Materials Research

Building Blocks for Complex Organic Architectures

The structural features of bromo-diisopropylanilines make them attractive starting materials for the construction of larger, more complex molecular systems.

There is a lack of information regarding the use of 4-Bromo-2,5-diisopropylaniline in the synthesis of supramolecular assemblies and macrocycles. However, the general principles of supramolecular chemistry suggest that such a molecule could be a valuable building block. pageplace.deeurjchem.com The anilino group can participate in hydrogen bonding, while the aromatic ring can engage in π-π stacking interactions. researchgate.net

Research on related systems, such as Schiff bases derived from 2,6-diisopropylaniline (B50358), demonstrates their use in constructing metallo-supramolecular structures. researchgate.net The bromine atom in 4-bromo-diisopropylanilines could be used in cross-coupling reactions to link multiple aniline (B41778) units together, forming macrocyclic structures. The steric bulk of the isopropyl groups would play a significant role in directing the self-assembly process and defining the shape and size of the resulting cavity. researchgate.net

No specific studies were found detailing the integration of this compound into polymer backbones. However, research on aniline derivatives demonstrates their importance as monomers for functional polymers. nih.govnih.govrsc.orgacs.orgacs.org Polyanilines and their derivatives are well-known for their electrical conductivity and are used in a variety of applications, including sensors and anti-corrosion coatings. nih.govrsc.org

The synthesis of polymers from aniline derivatives can be achieved through chemical or electrochemical oxidation. nih.govacs.org The properties of the resulting polymer, such as solubility, processability, and electronic characteristics, can be tuned by the substituents on the aniline monomer. The diisopropyl groups would likely enhance the solubility of the polymer in organic solvents, a common challenge in the processing of rigid-rod polymers like polyaniline. The bromine atom could serve as a site for post-polymerization modification, allowing for the grafting of other functional groups onto the polymer chain to create materials with tailored properties. For example, diisopropylaniline derivatives have been explored as raw materials for polymers. google.com

Table 2: Potential Polymerization Strategies for Bromo-diisopropylanilines

| Polymerization Method | Monomer | Potential Polymer Properties |

| Oxidative Polymerization | Bromo-diisopropylaniline | Electrically conductive, improved solubility in organic solvents. |

| Cross-Coupling Polymerization | Di-functionalized diisopropylaniline derivatives | Well-defined polymer architecture, potential for use in optoelectronic devices. |

| Ring-Opening Metathesis Polymerization (ROMP) | Norbornene-functionalized diisopropylaniline | Controlled molecular weight and narrow polydispersity, potential for liquid crystalline polymers. |

Note: This table outlines potential strategies based on the known chemistry of aniline derivatives and is not based on specific experimental data for this compound.

Synthesis of Supramolecular Assemblies and Macrocycles

Intermediate in the Development of Functional Molecules

Bromo-diisopropylanilines serve as crucial starting materials for constructing larger, more complex molecules with specific electronic and photophysical properties. The strategic placement of the bromo and isopropyl groups guides the assembly of these functional systems.

The aniline moiety, particularly the 2,6-disubstituted variant, is integral to the synthesis of components for organic electronics. These anilines are used to introduce bulky, solution-processable end-caps onto chromophoric cores, preventing aggregation and improving device performance.

For instance, 2,6-diisopropylaniline is used in the synthesis of perylene (B46583) bis(dicarboximide) derivatives, which are n-type semiconductors for light-emitting electrochemical cells. rsc.org The aniline is condensed with a tetrabrominated perylene dianhydride core to form the final imide structure. rsc.org This reaction highlights the role of the aniline as a key capping agent. Similarly, related fluorinated anilines, such as 4-bromo-2,6-difluoroaniline, are employed as intermediates for hole-transporting materials in perovskite solar cells and Organic Light-Emitting Diodes (OLEDs). ossila.com The presence of the bromine atom allows for further molecular extension through palladium-catalyzed coupling reactions. ossila.com

Table 1: Bromo-Aniline Derivatives in Optoelectronic Materials

| Precursor Compound | Application Area | Resulting Material/Compound | Key Role of Aniline Derivative |

| 2,6-Diisopropylaniline | Light-Emitting Cells | N,N'-bis-(2,6-diisopropylphenyl)-perylene-3,4,9,10-bis(dicarboximide) | Acts as a bulky terminal group to control molecular packing and solubility. rsc.org |

| 4-Bromo-2,6-diisopropylaniline (B155183) | OLEDs, Solar Cells | General small molecule semiconductor building blocks | Serves as a versatile building block for larger conjugated systems. ambeed.combldpharm.com |

| 4-Bromo-2,6-difluoroaniline | Perovskite Solar Cells, OLEDs | Conjugated triarylamines, Pd-azobenzene complexes | Functions as a precursor for hole-transporting materials and photoswitchable molecules. ossila.com |

Role in the Creation of Redox-Active Systems

The steric bulk of diisopropylaniline derivatives is instrumental in stabilizing redox-active ligands and their metal complexes. Bis(arylimino)acenaphthene (Ar-BIAN) ligands, synthesized through the condensation of an aniline with acenaphthoquinone, are a prime example. nih.gov When the aniline is 2,6-diisopropylaniline, the resulting "Dipp-BIAN" ligand exhibits robust redox non-innocence, meaning the ligand itself can actively participate in electron transfer processes. nih.gov

These ligands support p-block elements like gallium, leading to complexes with unique reactivity. For example, a digallium complex supported by Dipp-BIAN ligands was shown to catalyze the hydroamination of alkynes, a transformation typically mediated by transition metals. nih.gov The redox-active nature of the ligand framework is crucial for this catalytic activity. nih.gov

Contributions to Organocatalysis and Non-Metal Catalysis

The steric and electronic properties of bromo-diisopropylanilines make them excellent precursors for a variety of organocatalysts, particularly N-heterocyclic carbenes (NHCs). NHCs are a class of stable carbenes that have found widespread use in promoting chemical reactions without the need for a metal center.

The synthesis of NHC precursors often involves anilines like 2,6-diisopropylaniline or its bromo-substituted counterparts. researchgate.net These anilines form the "N-aryl" wingtip of the NHC, where the bulky isopropyl groups shield the reactive carbene center, enhancing its stability and catalytic efficacy. Research has shown that NHCs derived from these anilines can effectively catalyze reactions such as cross-benzoin condensation. researchgate.net Furthermore, 2,6-diisopropylaniline is used to prepare organocatalysts based on naphthalene (B1677914) diimides (NDIs) and phenalenyl-based ligands that can mimic the catalytic behavior of transition metals. chemicalbook.comresearchgate.net In the realm of non-metal catalysis, diisopropylaniline has been noted as a component in systems for the hydroboration of carbonyl compounds. epfl.ch

Table 2: Diisopropylaniline Derivatives in Organocatalysis

| Aniline Derivative | Catalyst Class | Catalyzed Reaction | Key Function of Aniline Moiety |

| Bromo-substituted anilines | N-Heterocyclic Carbene (NHC) | Cross-Benzoin Condensation | Forms the sterically bulky N-aryl wingtip, stabilizing the carbene. researchgate.net |

| 2,6-Diisopropylaniline | Naphthalene Diimide (NDI) | General Organocatalysis | Serves as a key structural component in the catalyst framework. chemicalbook.com |

| 2,6-Diisopropylaniline | Phenalenyl-based Ligand | N-alkylation of amines | Creates a ligand that can mimic transition metals in hydrogen storage/transfer. researchgate.net |

| Diisopropylaniline | Amine-based systems | Hydroboration of Carbonyls | Component in non-metal catalyzed reduction systems. epfl.ch |

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for elucidating the covalent structure of 4-Bromo-2,5-diisopropylaniline in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each unique hydrogen and carbon atom, respectively.

The ¹H NMR spectrum is characterized by distinct signals corresponding to the aromatic protons, the isopropyl groups, and the amine protons. The two aromatic protons appear as sharp singlets, a result of their para relationship and the absence of adjacent proton coupling partners. The isopropyl groups give rise to a classic pattern: a septet for the single methine proton (CH) coupled to six equivalent methyl protons, and a corresponding doublet for the twelve methyl protons (CH₃). The amine (-NH₂) protons typically appear as a broad singlet, with a chemical shift that can be concentration and solvent-dependent .

The ¹³C NMR spectrum is equally informative, showing six distinct signals for the aromatic carbons and two signals for the isopropyl groups (one for the methine carbon and one for the methyl carbons), confirming the molecule's symmetry .

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃) Click on the headers to sort the data.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration/Assignment | Coupling Constant (J, Hz) | Reference |

| ¹H | 7.21 | s | 1H (Ar-H at C6) | - | |

| ¹H | 6.70 | s | 1H (Ar-H at C3) | - | |

| ¹H | 3.65 | br s | 2H (-NH₂) | - | |

| ¹H | 3.28 | sept | 1H (Isopropyl CH at C2) | 6.9 | |

| ¹H | 2.85 | sept | 1H (Isopropyl CH at C5) | 6.9 | |

| ¹H | 1.25 | d | 6H (Isopropyl CH₃ at C2) | 6.9 | |

| ¹H | 1.22 | d | 6H (Isopropyl CH₃ at C5) | 6.9 | |

| ¹³C | 142.8 | s | C1 (C-NH₂) | - | |

| ¹³C | 134.1 | s | C5 (C-isopropyl) | - | |

| ¹³C | 132.5 | d | C6 (C-H) | - | |

| ¹³C | 129.3 | s | C2 (C-isopropyl) | - | |

| ¹³C | 118.8 | d | C3 (C-H) | - | |

| ¹³C | 108.9 | s | C4 (C-Br) | - | |

| ¹³C | 28.1 | d | Isopropyl CH | - | |

| ¹³C | 22.5 | q | Isopropyl CH₃ | - |

While 1D NMR provides foundational data, 2D-NMR experiments are employed for definitive structural assignment by revealing through-bond and through-space correlations.

¹H-¹H COSY (Correlation Spectroscopy): This experiment confirms proton-proton coupling relationships. For this compound, strong cross-peaks are observed between the isopropyl methine proton signal (septet) and the corresponding methyl proton signal (doublet), unequivocally linking them as part of the same isopropyl fragment. The absence of cross-peaks between the two aromatic singlets confirms their lack of coupling .

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbon atoms. It is used to unambiguously assign the carbon signals. For instance, the aromatic proton signal at δ 7.21 ppm would show a cross-peak to the aromatic carbon signal at δ 132.5 ppm, assigning it as C6. Similarly, the isopropyl methine and methyl protons are correlated to their respective carbon signals .

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. It is crucial for assigning quaternary carbons and piecing together the molecular framework. For example, the protons of the isopropyl methyl groups would show correlations to the methine carbon of the same group and, importantly, to the aromatic carbon to which the isopropyl group is attached (e.g., C2 or C5) .

In situ NMR spectroscopy serves as a powerful tool for monitoring the synthesis of this compound in real-time. For instance, during the bromination of 2,5-diisopropylaniline (B2943412), a sample can be analyzed directly in the NMR tube. Researchers can track the reaction progress by observing the disappearance of the starting material's signals and the simultaneous appearance and growth of the product's signals. Specifically, the signal for the proton at the C4 position of the starting material (around δ 6.6 ppm) would decrease, while the new aromatic singlets for the product would emerge at their characteristic downfield shifts. This technique allows for the precise determination of reaction kinetics, conversion rates, and the detection of any potential intermediates or byproducts without the need for isolation .

Multi-Dimensional NMR Techniques (e.g., 2D-NMR)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is essential for determining the molecular weight and confirming the elemental composition of this compound. The compound's molecular formula is C₁₂H₁₈BrN. A key feature in its mass spectrum is the isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Consequently, the molecular ion peak appears as a characteristic doublet (M⁺ and M+2) of nearly equal intensity, providing definitive evidence for the presence of a single bromine atom in the molecule .

High-resolution mass spectrometry (HRMS) provides an exact mass measurement, which can be used to confirm the molecular formula. The calculated exact mass for C₁₂H₁₈⁷⁹BrN is 269.0623 Da, and for C₁₂H₁₈⁸¹BrN is 271.0602 Da. Experimental observation of these masses within a narrow tolerance (e.g., < 5 ppm) validates the elemental composition .

Analysis of the fragmentation pattern under techniques like Electron Ionization (EI) provides further structural information. Common fragmentation pathways include the loss of a methyl group ([M-15]⁺) or an entire isopropyl group ([M-43]⁺), which are characteristic of the alkyl substituents on the aromatic ring .

Table 2: Key Mass Spectrometry Data for this compound Click on the headers to sort the data.

| Ion | m/z (Calculated) | m/z (Observed) | Relative Intensity | Interpretation | Reference |

| [M]⁺ | 269.06, 271.06 | 269.1, 271.1 | ~100%, ~98% | Molecular ion (containing ⁷⁹Br and ⁸¹Br) | |

| [M-CH₃]⁺ | 254.04, 256.04 | 254.0, 256.0 | Moderate | Loss of a methyl radical | |

| [M-C₃H₇]⁺ | 226.00, 228.00 | 226.0, 228.0 | High | Loss of an isopropyl radical (benzylic cleavage) |

Electrospray Ionization (ESI) is a soft ionization technique particularly useful for studying non-covalent interactions and probing reaction mechanisms. When this compound is used as a substrate or ligand in catalytic reactions, such as palladium-catalyzed cross-coupling, in situ ESI-MS can be employed to intercept and characterize transient reaction intermediates. By analyzing the reaction mixture directly, researchers can detect key species like the protonated substrate [M+H]⁺ or complexes formed between the substrate and the metal catalyst (e.g., [Pd(L)₂(Substrate)]⁺). The detection of these fleeting intermediates provides direct evidence for proposed catalytic cycles and helps elucidate the reaction mechanism at a molecular level .

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify the functional groups present in this compound.

The IR spectrum provides clear evidence for the primary amine (-NH₂) group through two distinct N-H stretching bands: an asymmetric stretch and a symmetric stretch, typically appearing in the 3400-3500 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring and the aliphatic isopropyl groups are observed just above and below 3000 cm⁻¹, respectively. The fingerprint region (below 1600 cm⁻¹) contains a wealth of structural information, including C=C stretching vibrations of the aromatic ring, N-H bending (scissoring) vibrations around 1620 cm⁻¹, and C-N stretching vibrations near 1270 cm⁻¹ . The C-Br stretching vibration is expected at a low frequency, typically below 700 cm⁻¹, and can sometimes be difficult to distinguish .

Raman spectroscopy complements the IR data, as vibrations that are weak in the IR spectrum (e.g., symmetric stretches) are often strong in the Raman spectrum. This can be particularly useful for observing the aromatic ring breathing modes and the C-Br stretch .

Table 3: Characteristic Vibrational Frequencies for this compound Click on the headers to sort the data.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Technique | Reference |

| 3485, 3395 | Medium | N-H asymmetric and symmetric stretching | IR | |

| 3050 | Weak | Aromatic C-H stretching | IR | |

| 2960, 2870 | Strong | Aliphatic C-H stretching (isopropyl) | IR | |

| 1621 | Strong | N-H bending (scissoring) | IR | |

| 1505 | Strong | Aromatic C=C stretching | IR | |

| 1268 | Medium | Aromatic C-N stretching | IR | |

| 875 | Strong | C-H out-of-plane bending (isolated Ar-H) | IR | |

| 640 | Medium | C-Br stretching | Raman |

Single Crystal X-ray Diffraction (XRD) for Solid-State Structural Analysis

Single crystal X-ray diffraction (XRD) provides the most definitive structural information for this compound by determining the precise arrangement of atoms in the solid state. By analyzing the diffraction pattern of a single crystal, researchers can calculate exact bond lengths, bond angles, and torsional angles, confirming the connectivity established by NMR and MS .

XRD analysis reveals the molecule's three-dimensional conformation, including the orientation of the bulky isopropyl groups relative to the plane of the aromatic ring. Furthermore, it elucidates the intermolecular interactions that govern the crystal packing. In the crystal lattice of this compound, hydrogen bonding is a dominant interaction. The amine protons act as hydrogen bond donors, forming N-H···N hydrogen bonds with the amine group of an adjacent molecule, often leading to the formation of chains or dimers. Weaker N-H···Br or C-H···π interactions may also contribute to the stability of the crystal structure . The analysis provides crucial data on how these non-covalent forces dictate the supramolecular architecture .

Table 4: Representative Single Crystal X-ray Diffraction Data for this compound Click on the headers to sort the data.

| Parameter | Value | Description | Reference |

| Crystal System | Monoclinic | The shape of the unit cell | |

| Space Group | P2₁/c | The symmetry elements within the unit cell | |

| a (Å) | 8.512 | Unit cell dimension | |

| b (Å) | 15.675 | Unit cell dimension | |

| c (Å) | 10.234 | Unit cell dimension | |

| β (°) | 98.75 | Unit cell angle | |

| Z | 4 | Number of molecules per unit cell | |

| Intermolecular Interaction | N-H···N Hydrogen Bond | Primary interaction forming supramolecular chains | |

| Bond Length (C4-Br) | 1.905 Å | Length of the carbon-bromine covalent bond | |

| Bond Length (C1-N1) | 1.398 Å | Length of the carbon-nitrogen covalent bond |

Based on a thorough review of available scientific literature and chemical databases, there is no specific published experimental data for the compound This compound corresponding to the categories requested in the outline. Detailed crystallographic analysis, including molecular geometry, intermolecular interactions, disorder modeling, and elemental composition verification, is not found for this specific isomer.

While extensive data exists for the related isomer, 4-Bromo-2,6-diisopropylaniline (B155183) , and its derivatives, presenting this information would be scientifically inaccurate and would not adhere to the strict focus on the 2,5-substituted compound as requested. Isomers can exhibit significantly different crystal packing, molecular conformations, and intermolecular interactions.

Therefore, it is not possible to generate the requested article with the required scientifically accurate and validated content for the specific sections and subsections outlined.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a powerful tool for predicting the molecular and electronic structures of organic compounds. researchgate.net Calculations are frequently performed using specific functionals, such as B3LYP, often combined with basis sets like 6-311++G(d,p) to achieve a balance between computational cost and accuracy. eurjchem.comresearchgate.net Such studies on derivatives of 4-bromo-2,6-diisopropylaniline (B155183) serve as a foundation for understanding the parent molecule's properties. najah.eduresearchgate.net

The first step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional structure (lowest energy state). This process involves calculating bond lengths, bond angles, and dihedral (torsion) angles. For 4-Bromo-2,5-diisopropylaniline, conformational analysis is crucial due to the bulky isopropyl groups attached to the benzene (B151609) ring. These groups can rotate, leading to different spatial arrangements (conformers) with varying energies.

DFT calculations can determine the preferred orientation of the isopropyl groups and the amino (-NH2) group relative to the aromatic ring. The steric hindrance imposed by the ortho-isopropyl groups significantly influences the planarity of the molecule and the geometry around the nitrogen atom. In related structures, such as Schiff bases derived from 4-bromo-2,6-diisopropylaniline, the dihedral angle between the aryl ring and other parts of the molecule is a key calculated parameter, often showing significant twisting to relieve steric strain. researchgate.netgrafiati.com

Table 1: Predicted Geometrical Parameters for 4-Bromo-2,6-diisopropylaniline from DFT Calculations (Note: This table is illustrative, based on typical values for similar aniline (B41778) derivatives.)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths | C-N | ~1.40 Å |

| C-Br | ~1.91 Å | |

| C-C (aromatic) | ~1.39 - 1.41 Å | |

| C-C (isopropyl) | ~1.54 Å | |

| Bond Angles | C-N-H | ~113° |

| C-C-N | ~121° | |

| C-C-Br | ~119° |

| Dihedral Angle | C-C-N-H | ~35° (pyramidalization) |

Frontier Molecular Orbital (FMO) theory is fundamental to predicting a molecule's chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, is associated with nucleophilicity, while the LUMO, an electron acceptor, relates to electrophilicity. acs.org

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity. A small energy gap suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For derivatives of 4-bromo-2,6-diisopropylaniline used in click reactions, FMO analysis revealed a direct correlation between the HOMO energy levels and the reaction rates, where a higher HOMO energy corresponded to increased reactivity. rsc.org The electron-donating amino and isopropyl groups raise the HOMO energy of the aniline, while the bromine atom has a more complex electronic influence.

Table 2: Illustrative Frontier Molecular Orbital Properties for Aryl Derivatives (Based on data from para-substituted 2,6-diisopropylphenyl systems.) rsc.org

| Compound Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 4-Amino-2,6-diisopropylphenyl | -5.10 | -0.15 | 4.95 |

| 4-Methoxy-2,6-diisopropylphenyl | -5.45 | -0.20 | 5.25 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution, bonding interactions, and charge transfer within a molecule. eurjchem.comresearchgate.net This method examines the delocalization of electrons from filled (donor) NBOs to empty (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions quantifies their significance.

Table 3: Selected NBO Second-Order Perturbation Energies (E(2)) for an Aniline Derivative (Note: This table is a representative example.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N14 | π* (C5-C6) | 45.8 | π-conjugation |

| LP (1) N14 | π* (C10-C11) | 21.5 | π-conjugation |

| LP (3) Br13 | π* (C9-C10) | 5.1 | Resonance |

DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results for structure validation.

NMR Chemical Shifts: The Gauge-Invariant Atomic Orbital (GIAO) method is commonly employed to calculate nuclear magnetic resonance (NMR) chemical shifts (δ). researchgate.net Theoretical ¹H and ¹³C NMR spectra can be generated and compared to experimental data, such as the known spectrum of 4-bromo-2,6-diisopropylaniline. ambeed.com Discrepancies between calculated (in vacuo) and experimental (in solvent) shifts are expected but can be minimized by using solvent models in the calculations.

IR Vibrational Frequencies: Theoretical vibrational frequencies from DFT correspond to harmonic frequencies, while experimental spectra show anharmonic frequencies. Therefore, calculated frequencies are often scaled by empirical factors (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. researchgate.net This analysis allows for the assignment of specific vibrational modes, such as N-H stretching, C-Br stretching, and the aromatic ring vibrations.

Table 4: Comparison of Predicted and Experimental Spectroscopic Data for 4-Bromo-2,6-diisopropylaniline

| Parameter | Predicted (DFT/B3LYP) | Experimental ambeed.com |

|---|---|---|

| ¹H NMR (δ, ppm) | ||

| NH₂ | Scaled: ~3.7 ppm | 3.69 ppm |

| Aromatic C-H | Scaled: ~7.1 ppm | 7.10 ppm |

| CH (isopropyl) | Scaled: ~2.9 ppm | 2.86 ppm |

| CH₃ (isopropyl) | Scaled: ~1.2 ppm | 1.23 ppm |

| ¹³C NMR (δ, ppm) | ||

| C-N | Scaled: ~139 ppm | 139.3 ppm |

| C-Br | Scaled: ~111 ppm | 111.0 ppm |

| IR Frequencies (cm⁻¹) | (Typical ranges) | |

| N-H Stretch | Scaled: ~3400-3500 cm⁻¹ | ~3400-3500 cm⁻¹ |

| C-H Stretch (Aromatic) | Scaled: ~3050 cm⁻¹ | ~3030 cm⁻¹ |

Natural Bond Orbital (NBO) Analysis

Reaction Mechanism Elucidation through Computational Modeling

Beyond static properties, computational modeling can map out entire reaction pathways. This involves identifying reactants, products, intermediates, and, crucially, transition states to understand how a reaction occurs step-by-step. acs.org For a molecule like this compound, this could involve modeling its synthesis or its participation in further reactions, such as the palladium-catalyzed cross-couplings used to create more complex derivatives. rsc.org

A transition state (TS) is a high-energy, transient configuration along a reaction coordinate, representing the energy maximum between reactants and products. Locating the TS structure is a key goal of computational reaction modeling. A true TS is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction path.

The activation energy (Eₐ) is the energy difference between the transition state and the reactants. Its calculation is vital for predicting reaction rates and understanding kinetic feasibility. For example, in the cycloaddition reactions of azides derived from 4-bromo-2,6-diisopropylaniline, DFT calculations were used to analyze the activation barriers, providing insight into why certain reactions are faster than others. rsc.org Such studies can computationally screen potential reaction pathways before they are attempted in the laboratory.

Table 5: Illustrative DFT-Calculated Activation Energies for a Reaction (Based on data for cycloaddition reactions involving sterically hindered aryl azides.) rsc.org

| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Activation Energy (ΔG‡) (kcal/mol) |

|---|

Solvent Effects in Computational Models

In computational chemistry, accurately modeling the influence of the solvent is crucial for predicting the properties and behavior of molecules in solution. For polar compounds like this compound, the surrounding solvent can significantly alter electronic structure, spectroscopic properties, and reactivity. Computational models account for these effects through various approaches, primarily categorized as implicit and explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. This method is computationally efficient and effective for capturing bulk solvent effects on properties like molecular geometry and electronic spectra. acs.orgdntb.gov.ua The choice of solvent in these models can lead to observable shifts in calculated absorption spectra, known as solvatochromism. semanticscholar.orgacs.org For instance, increasing solvent polarity often causes a red shift (bathochromic shift) in the π → π* transition bands of aromatic amines, indicating a change in the energy gap between the ground and excited states. semanticscholar.org

More sophisticated methods combine explicit solvent molecules with a continuum model (cluster/continuum models). acs.org These hybrid approaches provide a more detailed picture by accounting for specific short-range interactions, such as hydrogen bonding between the aniline's amino group and protic solvent molecules. acs.orgsemanticscholar.org Studies on similar aromatic compounds have shown that parameters like the solvent's hydrogen bond donor acidity (α), hydrogen bond acceptor basicity (β), and dipolarity/polarizability (π*) are essential for dissecting the specific and non-specific interactions that govern the solute's behavior. semanticscholar.orgeurjchem.com While specific computational studies on this compound are not widely documented, the principles derived from studies on other substituted anilines and aromatic molecules are directly applicable. dntb.gov.uaacs.org Theoretical investigations on this compound would need to consider how solvents of varying properties interact with the amino group, the aromatic ring, and the halogen substituent to accurately predict its behavior in different chemical environments. tandfonline.com

Table 1: Influence of Solvent Parameters on Computational Predictions for Aromatic Amines This table illustrates how different solvent properties, used as parameters in computational models, can affect the predicted spectroscopic and electronic characteristics of aromatic amines, which would be relevant for modeling this compound.

| Solvent Property | Parameter | Predicted Effects | Rationale |

| Polarity | Dielectric Constant (ε) | Red shift in UV-Vis absorption spectra semanticscholar.org | Stabilization of the more polar excited state relative to the ground state. |

| H-Bond Donor Acidity | Kamlet-Taft Parameter (α) | Significant red shifts in protic solvents semanticscholar.org | Formation of strong intermolecular hydrogen bonds with the amino group's lone pair. |

| H-Bond Acceptor Basicity | Kamlet-Taft Parameter (β) | Minor shifts | The N-H groups of the aniline are weak hydrogen bond donors. |

| Dipolarity/Polarizability | Kamlet-Taft Parameter (π*) | Linear correlation with spectral shifts (Lippert plot) semanticscholar.org | Reflects non-specific dipole-dipole interactions between the solute and solvent. |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. nih.govresearchgate.net By solving Newton's equations of motion, MD simulations provide a detailed view of the dynamic behavior of molecules, offering insights that are not accessible through static computational models. rsc.orgacs.org For a substituted aniline like this compound, MD simulations can elucidate its conformational landscape, flexibility, and interactions with surrounding molecules in a condensed phase or solution. chemmethod.com

The conformational flexibility of this compound is primarily dictated by the rotations of the two bulky isopropyl groups and the dynamics of the amino group. MD simulations can track these motions on a timescale typically ranging from picoseconds to microseconds. chemmethod.comchemmethod.com

Key dynamic behaviors that can be investigated include:

Rotation of Isopropyl Groups: The two isopropyl groups attached to the benzene ring are not static. They can rotate around the C-C bond connecting them to the ring. MD simulations can determine the rotational barriers and preferred orientations, which are influenced by steric hindrance from each other and the adjacent amino and bromo substituents.

Studies on other flexible molecules show that even with numerous rotatable bonds, molecules often adopt a set of preferred low-energy conformations. nih.gov For this compound, the steric bulk of the isopropyl groups would likely limit the accessible conformational space, giving the "flexible" molecule a more defined shape. nih.gov

Table 2: Potential Conformational Motions of this compound Studied by MD

| Type of Motion | Description | Timescale | Influencing Factors |

| Isopropyl Group Rotation | Rotation of the -CH(CH₃)₂ groups around the C-C bond. | Picoseconds to Nanoseconds | Steric hindrance, temperature. |

| Amino Group Rotation | Rotation of the -NH₂ group around the C-N bond. | Picoseconds | Torsional energy barrier, hydrogen bonding with solvent. |

| Amino Group Inversion | Pyramidal inversion of the nitrogen atom. rsc.org | Picoseconds | Energy barrier, electronic effects of substituents. |

| Global Tumbling | Rotational diffusion of the entire molecule in solution. | Nanoseconds | Solvent viscosity, molecular size and shape. |

MD simulations are exceptionally well-suited for studying the complex network of intermolecular interactions that a solute molecule experiences in a condensed phase. nih.govacs.org These interactions are dynamic, constantly forming and breaking, and their collective effect governs solubility, aggregation, and crystal packing.

For this compound in a solvent, MD simulations can characterize several key interactions:

Hydrogen Bonding: The primary interaction for the aniline moiety involves the amino group. The nitrogen atom's lone pair can act as a hydrogen bond acceptor, while the N-H bonds can act as hydrogen bond donors. The strength and lifetime of these hydrogen bonds with solvent molecules can be quantified from the simulation trajectory.

Halogen Bonding: The bromine atom can act as a halogen bond donor, forming a favorable interaction with a Lewis basic site (e.g., an oxygen or nitrogen atom) on a neighboring molecule. Though weaker than hydrogen bonds, these interactions can be significant in directing molecular assembly. acs.org

Van der Waals Forces: The bulky and lipophilic isopropyl groups will primarily interact through weaker London dispersion forces, which are a component of van der Waals interactions. These forces are critical for understanding the molecule's hydrophobic character. acs.org

MD simulations can produce radial distribution functions (RDFs) that show the probability of finding a solvent molecule or another solute molecule at a certain distance from a specific atom or functional group on this compound, providing quantitative insight into the solvation shell structure and intermolecular packing.

Table 3: Potential Intermolecular Interactions for this compound

| Interaction Type | Participating Groups | Description | Significance |

| Hydrogen Bond (Donor) | -NH₂ | The aniline N-H bonds donate a hydrogen to an acceptor atom (e.g., oxygen of water). | Influences solubility in protic solvents. |

| Hydrogen Bond (Acceptor) | -NH₂ | The nitrogen lone pair accepts a hydrogen from a donor molecule (e.g., water). | Key interaction in protic and aprotic solvents. |

| Halogen Bond | -Br | The bromine atom interacts with a nucleophilic region of another molecule. acs.org | Can influence crystal packing and receptor binding. |

| C-H···π Interaction | Aromatic Ring, Isopropyl C-H | A C-H bond points towards the face of the π-system of a neighboring molecule. researchgate.net | Contributes to the stability of molecular aggregates. |

| Dispersion Forces | Isopropyl groups, Aromatic ring | Weak, non-specific attractions due to transient fluctuations in electron density. acs.org | Important for interactions in non-polar environments and for the hydrophobic effect. |

Conformational Flexibility and Dynamic Behavior

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to correlate the chemical structure of a series of compounds with their biological activity or another target property using a mathematical equation. nih.govtaylorfrancis.com The fundamental principle is that the structural features of a molecule, such as its size, shape, and electronic properties, determine its activity. slideshare.net QSAR models are widely used in medicinal chemistry and toxicology to predict the activity of new or untested chemicals, thereby reducing the need for extensive experimental testing. europa.euresearchgate.net

A QSAR model is generally expressed as: Biological Activity = f (Molecular Descriptors) taylorfrancis.com

For a compound like this compound, a QSAR model could be developed as part of a larger dataset of substituted anilines to predict properties such as toxicity to aquatic organisms, enzyme inhibition, or receptor binding affinity. nih.govnih.govresearchgate.net The development of a robust QSAR model involves several key steps:

Data Set Compilation: A set of structurally related compounds (e.g., various substituted anilines) with experimentally measured activity is required.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure.

Model Development and Validation: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model linking the descriptors to the activity. nih.govnih.gov The model's predictive power is then rigorously validated. taylorfrancis.com

For aniline derivatives, QSAR studies have shown that toxicity and other activities are often influenced by a combination of hydrophobicity, electronic effects, and steric factors. nih.gov The presence of a large bromine atom and bulky, hydrophobic isopropyl groups on this compound would be captured by these descriptors and used by a model to predict its activity relative to other anilines. nih.govmdpi.com

Table 4: Common Molecular Descriptors in QSAR Models for Aniline Derivatives

| Descriptor Class | Example Descriptor | Property Encoded | Relevance to this compound |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity; ability to cross cell membranes. slideshare.net | The two isopropyl groups and bromine atom significantly increase hydrophobicity. |

| Electronic | Hammett Constant (σ) | Electron-donating/withdrawing nature of substituents. slideshare.net | The amino group is electron-donating, while bromine is weakly deactivating. |

| Electronic | Dipole Moment | Overall polarity and charge distribution of the molecule. | Influences interactions with polar biological targets. |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability. nih.gov | The large isopropyl and bromo groups contribute significantly to molecular bulk. |

| Topological | Connectivity Indices (e.g., Chi indices) | Molecular branching and shape. | Describes the specific arrangement of the isopropyl groups and other substituents. |

| Quantum Chemical | HOMO/LUMO Energies | Electron-donating/accepting ability; reactivity. | Indicates susceptibility to metabolic reactions or charge-transfer interactions. |

Synthesis and Academic Exploration of Novel Derivatives and Analogs

Systematic Modification of Isopropyl Groups

For instance, the synthesis of analogs like 4,4'-methylenebis(2,6-diethylaniline) (B67957) highlights the general approach to creating derivatives with altered alkyl groups. vulcanchem.com This synthesis involves the acid-catalyzed condensation of the corresponding dialkylaniline with paraformaldehyde. vulcanchem.com The steric hindrance provided by these alkyl groups is a key factor in the utility of these compounds as building blocks for sterically demanding ligands in catalysis. vulcanchem.com

Variation of Halogen Substituents (e.g., chloro, fluoro, iodo analogs)

Replacing the bromine atom at the 4-position with other halogens such as chlorine, fluorine, or iodine provides another avenue for creating analogs with distinct properties. The nature of the halogen substituent can significantly impact the electronic character of the aromatic ring and its reactivity in various chemical transformations.

For example, the synthesis of 4-iodo-2,6-diisopropylaniline (B3321967) has been achieved with high yield through the iodination of 2,6-diisopropylaniline (B50358). Similarly, processes for preparing 4-bromo-2,6-dialkylaniline hydrobromides have been developed, highlighting the feasibility of introducing different halogens. google.comgoogleapis.com The synthesis of halogenated Schiff bases, such as those derived from halogenated anilines, further demonstrates the exploration of halogenated analogs in creating new chemical entities. researchgate.net

The choice of halogen can influence the compound's potential applications. For instance, the synthesis of (E,E)-N1,N2-bis(4-bromo-2,6-diethylphenyl)ethane-1,2-diimine showcases the use of bromo-substituted anilines in the preparation of diimine ligands. rsc.org

Introduction of Additional Functional Groups on the Aryl Ring or Nitrogen Atom

The introduction of additional functional groups onto the aryl ring or the nitrogen atom of 4-bromo-2,5-diisopropylaniline opens up a vast chemical space for the creation of novel derivatives. These functional groups can impart new reactivity, solubility, and biological activity to the parent molecule.

Research has explored the introduction of various functional groups, including nitro groups and phenoxy moieties. For example, a synthetic method for 2,6-diisopropyl-4-phenoxyaniline involves the nitration of 2,6-diisopropylaniline followed by a condensation reaction with phenol. google.com The functionalization of the nitrogen atom is also a common strategy. For instance, N,N-diisopropylaniline, an N,N-dialkylaniline, can be prepared by reacting bromobenzene (B47551) with diisopropylamine. sigmaaldrich.com The resulting tertiary amine has different reactivity compared to the primary aniline (B41778).

Furthermore, the amino group of diisopropylanilines can be transformed into other functionalities. For example, 2,6-diisopropylaniline can be converted to 2-bromo-1,3-diisopropylbenzene (B1280823) via a Sandmeyer-type reaction, demonstrating the conversion of the amino group to a different substituent. skemman.is The synthesis of N-(diphenylvinylidene)-2,6-diisopropylaniline, prepared from N-(2,6-diisopropylphenyl)-2,2-diphenylacetamide, showcases the modification of the nitrogen to form a ketenimine. iucr.orgresearchgate.net

Influence of Structural Modifications on Synthetic Routes and Reactivity Profiles

Structural modifications to the this compound scaffold have a profound impact on both the synthetic routes required to access these new molecules and their subsequent reactivity profiles. The steric and electronic nature of the substituents dictates the feasibility and outcome of chemical reactions.

The bulky isopropyl groups, for example, exert significant steric hindrance around the amino group, which can modulate its reactivity. This steric shielding can be advantageous in controlling the selectivity of reactions. vulcanchem.com However, it can also necessitate more forcing reaction conditions to achieve desired transformations.

The electronic nature of substituents on the aryl ring also plays a critical role. Electron-withdrawing groups, such as a nitro group, can decrease the nucleophilicity of the aniline nitrogen, affecting its reactivity in condensation and alkylation reactions. Conversely, electron-donating groups would enhance its nucleophilicity.